REACTION_CXSMILES
|
[SH:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=[CH:11][N:10]=1>[OH-].[Na+].CS(C)=O>[N:3]1[CH:4]=[CH:5][CH:6]=[N:7][C:2]=1[S:1][C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=[CH:11][N:10]=1 |f:2.3|
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Name
|
|
Quantity
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2.8 g
|
Type
|
reactant
|
Smiles
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SC1=NC=CC=N1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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82 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was preheated to 92° C
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Type
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ADDITION
|
Details
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The mixture, already containing
|
Type
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CUSTOM
|
Details
|
precipitated product
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
poured into 150 ml ice-water
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Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and 95% ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from 95% ethanol
|
Type
|
CUSTOM
|
Details
|
to give 4.34 g (74% yield), mp 122.5°-124° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1=C(N=CC=C1)SC1=NC=CC=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |